Cas no 1824051-48-0 (Benzeneethanol, α-ethyl-4-methoxy-3,5-dimethyl-)

Benzeneethanol, α-ethyl-4-methoxy-3,5-dimethyl- structure
1824051-48-0 structure
Product name:Benzeneethanol, α-ethyl-4-methoxy-3,5-dimethyl-
CAS No:1824051-48-0
MF:C13H20O2
MW:208.296704292297
MDL:MFCD28134301
CID:5162520

Benzeneethanol, α-ethyl-4-methoxy-3,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol, α-ethyl-4-methoxy-3,5-dimethyl-
    • MDL: MFCD28134301
    • Inchi: 1S/C13H20O2/c1-5-12(14)8-11-6-9(2)13(15-4)10(3)7-11/h6-7,12,14H,5,8H2,1-4H3
    • InChI Key: BGRCFWWKBSCBEL-UHFFFAOYSA-N
    • SMILES: C1(CC(CC)O)=CC(C)=C(OC)C(C)=C1

Experimental Properties

  • Density: 0.993±0.06 g/cm3(Predicted)
  • Boiling Point: 307.6±37.0 °C(Predicted)
  • pka: 14.97±0.20(Predicted)

Benzeneethanol, α-ethyl-4-methoxy-3,5-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB429970-1g
1-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol
1824051-48-0
1g
€635.40 2023-09-04
abcr
AB429970-1 g
1-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol
1824051-48-0
1g
€516.00 2022-03-24

Additional information on Benzeneethanol, α-ethyl-4-methoxy-3,5-dimethyl-

Professional Introduction to Benzeneethanol, α-ethyl-4-methoxy-3,5-dimethyl- (CAS No. 1824051-48-0)

Benzeneethanol, α-ethyl-4-methoxy-3,5-dimethyl- (CAS No. 1824051-48-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex aromatic and aliphatic structure, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of multiple functional groups, including ethyl, methoxy, and dimethyl substituents on a benzene ring, contributes to its versatility in chemical transformations and reactivity.

The< strong>α-ethyl moiety in the molecule imparts a certain level of flexibility, allowing for diverse reactions such as nucleophilic substitution and elimination processes. This feature is particularly useful in medicinal chemistry where structural modifications can significantly influence the pharmacological activity of a compound. The< strong>4-methoxy group enhances the compound's solubility in polar solvents, making it more amenable to certain synthetic protocols that require solubility in aqueous or mixed solvent systems.

The< strong>3,5-dimethyl substituents contribute to the steric hindrance around the benzene ring, which can be strategically exploited to control reaction pathways and selectivity. This steric environment can influence the electronic properties of the aromatic system, thereby affecting its interaction with biological targets. Such structural features are often considered during the design of drug candidates to optimize binding affinity and metabolic stability.

In recent years, there has been growing interest in the development of novel synthetic methodologies for complex organic molecules like< strong>Benzeneethanol, α-ethyl-4-methoxy-3,5-dimethyl-. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been explored to streamline the synthesis of this compound. For instance, palladium-catalyzed C-H activation has enabled more efficient access to substituted benzene derivatives, reducing the number of synthetic steps and improving overall yields. These advancements align with the broader goal of sustainable chemistry, which emphasizes efficiency and minimal waste generation.

The pharmaceutical industry has also been keen on exploring new applications for< strong>Benzeneethanol, α-ethyl-4-methoxy-3,5-dimethyl-. Its structural motif is reminiscent of several known bioactive compounds, suggesting potential therapeutic applications. Researchers have been investigating its derivatives for their possible roles in modulating enzyme activities and receptor interactions. Preliminary studies indicate that certain analogs may exhibit anti-inflammatory or antimicrobial properties, although further research is needed to fully elucidate their pharmacological profiles.

The synthesis of< strong>Benzeneethanol, α-ethyl-4-methoxy-3,5-dimethyl- involves multi-step organic transformations that require careful optimization to ensure high purity and yield. Common starting materials include commercially available aromatic precursors that undergo functionalization through various chemical reactions. Techniques such as Grignard reactions for introducing new carbon-carbon bonds and etherification for methoxy group installation are commonly employed. The use of protecting group strategies is often necessary to prevent unwanted side reactions and ensure regioselectivity.

The compound's stability under different conditions is another critical aspect that must be considered during its synthesis and application. Factors such as temperature sensitivity and reactivity with common laboratory reagents can impact its utility in various chemical processes. Storage conditions must be carefully controlled to prevent degradation, particularly when handling sensitive functional groups like alcohols and ethers.

In conclusion,< strong>Benzeneethanol, α-ethyl-4-methoxy-3,5-dimethyl- (CAS No. 1824051-48-0) represents a fascinating subject of study in pharmaceutical chemistry due to its complex structure and versatile reactivity. The ongoing research into its synthetic methodologies and potential biological applications underscores its importance as a building block in drug discovery efforts. As new synthetic tools and computational methods continue to emerge, the accessibility and utility of this compound are expected to expand further.

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